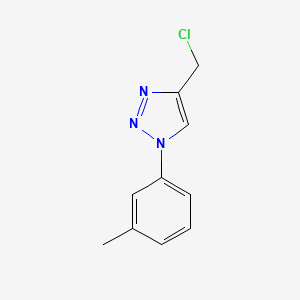

4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole

CAS No.: 1248982-81-1

Cat. No.: VC2845164

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248982-81-1 |

|---|---|

| Molecular Formula | C10H10ClN3 |

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(3-methylphenyl)triazole |

| Standard InChI | InChI=1S/C10H10ClN3/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3 |

| Standard InChI Key | DTCPIILCKLYMKR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C=C(N=N2)CCl |

| Canonical SMILES | CC1=CC(=CC=C1)N2C=C(N=N2)CCl |

Introduction

Structural Characteristics and Physical Properties

4-(Chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound featuring a five-membered triazole ring structure with three nitrogen atoms. The compound has a 3-methylphenyl group attached at the N-1 position of the triazole ring and a chloromethyl group at the C-4 position. This specific substitution pattern contributes to its unique chemical reactivity and physical properties.

The basic physical and chemical properties of the compound are summarized in Table 1.

Table 1. Physical and Chemical Properties of 4-(Chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole

| Property | Value |

|---|---|

| CAS Registry Number | 1248982-81-1 |

| Molecular Formula | C10H10ClN3 |

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(3-methylphenyl)triazole |

| Standard InChI | InChI=1S/C10H10ClN3/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3 |

| Standard InChIKey | DTCPIILCKLYMKR-UHFFFAOYSA-N |

| Appearance | Solid |

| Purity | Typically ≥95% for research use |

The structural features of this compound, particularly the 1,2,3-triazole core, contribute to its stability and specific reactivity patterns. The presence of three nitrogen atoms in the five-membered ring creates a unique electronic distribution that influences its chemical behavior. Additionally, the 3-methylphenyl substituent and the chloromethyl group provide sites for further functionalization, enhancing its utility in synthetic chemistry.

Synthesis Methods

The synthesis of 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole is commonly achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which is a specific type of click chemistry reaction. This method is favored for its efficiency and ability to produce high yields of the desired product with excellent regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common approach involves the reaction between 3-methylphenyl azide and propargyl chloride in the presence of a copper(I) catalyst. This methodology belongs to the broader class of reactions known as the Huisgen 1,3-dipolar cycloaddition, which has been modified to include copper catalysis for improved efficiency and selectivity .

A general synthetic route for 1,4-disubstituted 1,2,3-triazoles can be described as follows:

-

Preparation of azide component (3-methylphenyl azide) from the corresponding aniline derivative

-

Reaction of the azide with propargyl chloride in the presence of copper(I) catalyst

-

Purification of the product through crystallization or column chromatography

Recent developments have led to more efficient synthetic protocols, including:

-

Solvent-free synthesis methods that reduce environmental impact

-

Microwave-assisted synthesis for shorter reaction times

-

One-pot multicomponent reactions that eliminate the need for isolation of intermediates

Many research groups have reported high yields (80-99%) for similar 1,4-disubstituted 1,2,3-triazoles using optimized CuAAC conditions .

Chemical Reactivity

The chemical reactivity of 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole is largely determined by its structural features. The compound can participate in various chemical reactions, typically requiring specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.

Reactivity of the Chloromethyl Group

Applications in Medicinal Chemistry

Triazole-containing compounds, including derivatives of 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole, have demonstrated significant potential in medicinal chemistry due to their diverse biological activities.

Antimicrobial Activity

1,2,3-Triazole derivatives have been extensively studied for their antimicrobial properties. Compounds with one or more 1,2,3-triazole cores have been found to have powerful antifungal effects . The specific substitution patterns, including those similar to 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole, can influence the spectrum and potency of antimicrobial activity.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, 1,2,3-triazole derivatives have demonstrated potential in various therapeutic areas:

-

Anti-inflammatory activity

-

Antioxidant properties

-

Antiviral effects, including against HIV

-

Antidiabetic properties

-

Antitubercular activity

The versatility of 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole as a synthetic building block allows for the development of diverse derivatives with tailored biological activities .

Applications in Materials Science

Beyond medicinal chemistry, 1,2,3-triazole derivatives including those related to 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole have found applications in materials science and other fields.

Nonlinear Optical Properties

Some triazole derivatives exhibit significant nonlinear optical (NLO) properties, making them potential candidates for optoelectronic applications. For example, certain 1,2,4-triazole derivatives have shown notable linear polarizability and hyperpolarizabilities, suggesting their utility in fabricating materials with promising NLO properties .

Coordination Chemistry

The nitrogen atoms in the triazole ring can serve as coordination sites for various metals, leading to the formation of metal complexes with interesting properties. Research has demonstrated the versatility of phenyl-triazole derivatives as cyclometalating ligands with different chelation modes for the synthesis of photoactive compounds .

Polymeric Materials

Triazole-containing polymers have attracted attention due to their thermal stability and mechanical properties. These materials can be processed into films with good flexibility and durability, making them candidates for various industrial applications .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole and related compounds is crucial for optimizing their properties for specific applications.

Influence of Substituents

The nature and position of substituents on both the phenyl ring and the triazole core significantly influence the biological activity and physical properties of these compounds. For example:

Comparison with Related Triazole Derivatives

Comparative studies between 1,2,3-triazoles and 1,2,4-triazoles have revealed important differences in their biological activities and physical properties. The position and number of nitrogen atoms in the heterocyclic ring significantly influence the compounds' reactivity, binding affinity to biological targets, and pharmacokinetic properties .

Table 2. Comparison of Different Triazole Types

| Feature | 1,2,3-Triazoles | 1,2,4-Triazoles |

|---|---|---|

| Nitrogen Arrangement | Three consecutive N atoms | Non-consecutive N atoms |

| Synthetic Accessibility | Often via click chemistry | Multiple synthetic routes |

| Stability | Generally high stability | Variable stability |

| Common Applications | Antimicrobial, anticancer | Antifungal, agrochemicals |

| Representative Drugs | Certain HIV protease inhibitors | Fluconazole, Voriconazole |

Recent Research Developments

Recent research has expanded our understanding of the potential applications of 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole and related compounds.

Catalytic Applications

Triazole derivatives have been explored as ligands for transition metal catalysts. The nitrogen atoms in the triazole ring can coordinate to metals, creating complexes with catalytic activity for various organic transformations. Specifically, 4-phenyl-1,2,3-triazoles have been investigated as versatile ligands for cationic iridium(III) complexes with applications in photocatalysis .

Agricultural Applications

Some triazole derivatives have demonstrated potential as nitrification inhibitors in agriculture. For example, 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) has shown superior nitrification inhibitory properties, which could lead to improved nitrogen use efficiency in agricultural systems .

Novel Synthetic Methodologies

Recent advances in synthetic methodologies have enabled more efficient preparation of triazole derivatives. These include:

-

Metal-free click chemistry approaches

-

Continuous flow synthesis methods

-

Green chemistry techniques with reduced environmental impact

-

Multicomponent reactions for rapid access to diverse triazole libraries

Future Research Directions

The versatility and potential of 4-(chloromethyl)-1-(3-methylphenyl)-1H-1,2,3-triazole suggest several promising avenues for future research.

Medicinal Chemistry Explorations

-

Development of targeted drug delivery systems using triazole-based linkers

-

Exploration of novel hybrid molecules combining triazole scaffolds with other bioactive moieties

-

Investigation of triazole derivatives as enzyme inhibitors for specific therapeutic targets

Materials Science Applications

-

Development of triazole-based sensors for metal ions or biomolecules

-

Exploration of triazole derivatives for energy storage applications

-

Investigation of triazole-containing polymers with improved properties

Green Chemistry Approaches

-

Development of solvent-free or aqueous-based synthesis methods

-

Exploration of recyclable catalysts for triazole synthesis

-

Investigation of biocatalytic approaches for the preparation of triazole derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume